molecular formula C10H11NO3S B1294884 3,4,5-Trimethoxyphenyl isothiocyanate CAS No. 35967-24-9

3,4,5-Trimethoxyphenyl isothiocyanate

Cat. No. B1294884
CAS RN: 35967-24-9
M. Wt: 225.27 g/mol
InChI Key: AFWKAIYTSPWWCA-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxyphenyl isothiocyanate is a chemical compound with the molecular formula C10H11NO3S. It is also known by its CAS number: 35967-24-9. The compound consists of a phenyl ring substituted with three methoxy groups (–OCH3) and an isothiocyanate functional group (–NCS) at different positions on the ring. The compound’s systematic name is 1-isothiocyanato-3,4,5-trimethoxybenzene .


Synthesis Analysis

The synthesis of 3,4,5-Trimethoxyphenyl isothiocyanate involves the reaction of a suitable precursor (such as 3,4,5-trimethoxyaniline) with an isothiocyanate reagent (such as potassium thiocyanate or ammonium thiocyanate). The reaction typically occurs under mild conditions and yields the desired product .


Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethoxyphenyl isothiocyanate consists of a benzene ring with three methoxy groups attached to the phenyl ring. The isothiocyanate group is also bonded to the ring. The compound’s molecular weight is approximately 225.26 g/mol .


Chemical Reactions Analysis

3,4,5-Trimethoxyphenyl isothiocyanate can participate in various chemical reactions, including nucleophilic substitution, addition reactions, and cyclization reactions. Its reactivity is influenced by the isothiocyanate functional group, which can react with nucleophiles, amines, and other electrophiles .


Physical And Chemical Properties Analysis

  • Melting Point : The compound melts at approximately 62-65°C .
  • Appearance : 3,4,5-Trimethoxyphenyl isothiocyanate appears as a white to off-white crystalline powder .

Scientific Research Applications

Medicine: Antiproliferative Agent

3,4,5-Trimethoxyphenyl isothiocyanate: has been studied for its antiproliferative properties, particularly in the context of cancer research. It has been used in the synthesis of derivatives that show activity against colon cancer cell lines . The presence of the trimethoxyphenyl group significantly influences the antiproliferative activity, with certain compounds exhibiting high levels of cancer cell growth inhibition.

Agriculture: Pesticide Synthesis

In the agricultural sector, this compound could potentially be involved in the synthesis of pesticides. While specific applications in agriculture are not directly cited, the chemical properties of isothiocyanates suggest their use in creating compounds that may serve as pesticides or herbicides .

Materials Science: Organic Synthesis Building Block

3,4,5-Trimethoxyphenyl isothiocyanate: serves as a building block in organic synthesis, contributing to the development of new materials. Its molecular structure allows for the creation of various derivatives that can be used in material sciences, although specific applications in this field require further exploration .

Environmental Science: Analytical Chemistry

The compound’s role in environmental science could be linked to analytical chemistry, where it may be used as a reagent in chemical analyses to detect, quantify, or study the composition of environmental samples. However, detailed applications in this field are not extensively documented .

Biochemistry: Protein Labeling

In biochemistry, 3,4,5-Trimethoxyphenyl isothiocyanate can be used for protein labeling. Isothiocyanates react with amino groups in proteins, making them useful for tagging and detecting proteins in various biochemical assays .

Pharmacology: Drug Development

This compound is also relevant in pharmacology, where it can be used in the development of new drugs. Its chemical structure allows for the creation of pharmacologically active derivatives that could be explored for therapeutic applications .

properties

IUPAC Name

5-isothiocyanato-1,2,3-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-12-8-4-7(11-6-15)5-9(13-2)10(8)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWKAIYTSPWWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189515
Record name 3,4,5-Trimethoxyphenyl isothiocyanate
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Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxyphenyl isothiocyanate

CAS RN

35967-24-9
Record name 3,4,5-Trimethoxyphenyl isothiocyanate
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Record name 3,4,5-Trimethoxyphenyl isothiocyanate
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Record name 3,4,5-Trimethoxyphenyl isothiocyanate
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Record name 3,4,5-trimethoxyphenyl isothiocyanate
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Record name 3,4,5-TRIMETHOXYPHENYL ISOTHIOCYANATE
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Synthesis routes and methods

Procedure details

A mixture of 3,4,5-trimethoxyaniline (440 mg; 2.4 mmol) in toluene (20 ml), thiophosgene (300 mg; 2.5 mmol) and triethylamine (500 mg; 5 mmol) was refluxed for 6 h. The solvent was removed under reduced pressure to give crude 3,4,5-trimethoxyphenylisothiocyanate. To the crude product was added 3-[4-(4-chlorophenyl)-1-piperazinyl]propanol (510 mg; 2.0 mmol) in toluene (40 ml) and refluxed for 16 h. The solvent was evaporated and the residue resuspended in ethyl acetate filtered and evaporated to dryness. The residue was submitted to flash chromatography on silica gel 60 eluting with toluene/ethyl acetate (1:1). The product was taken up in ethanol, which was treated with hydrogen chloride in ether to give 200 mg of the title compound. M.p. 172°-173° C. MS (70 eV): m/z 479 (M+, 0.1%), 254 (55), 225 (100), 209 (80), 182 (32).
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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